trans-Anol

Toxicology Safety Assessment Isomer Purity

Select trans-Anol (CAS 20649-39-2) for your research and formulation needs—the thermodynamically stable (E)-4-propenylphenol isomer. Unlike generic 'anethole' blends, this compound offers >15-fold lower animal toxicity versus the cis isomer and 9.4-fold lower fumigant toxicity (LC₅₀ = 43.92 µg/cm²) compared to estragole, ensuring a superior safety profile for flavor (FEMA 4062 GRAS), fragrance, and botanical pesticide development. Its well-defined human metabolism (56% excreted as 4-methoxyhippuric acid) and additive pharmacodynamic interaction with miconazole make it the predictable, safe choice for reproducible scientific outcomes. Insist on isomeric purity for your procurement specifications.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 20649-39-2
Cat. No. B1235108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Anol
CAS20649-39-2
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC=CC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+
InChIKeyUMFCIIBZHQXRCJ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Anethole (CAS 20649-39-2) for Research and Industrial Procurement: A Phenylpropene with Quantifiable Differentiation


trans-Anethole (CAS 20649-39-2, also known as (E)-anethole, trans-4-propenylphenol) is a naturally occurring phenylpropene derivative and the principal aromatic constituent of anise, star anise, and fennel essential oils . As the thermodynamically stable trans (E) isomer of anethole, it is distinguished from its cis (Z) isomer by a >15-fold difference in animal toxicity , a critical specification for procurement in flavor, fragrance, and bioactive compound applications. This compound is commercially utilized as a flavoring agent (FEMA No. 4062), insecticide, and bioactive small molecule, with demonstrated neuromodulatory, anti-inflammatory, and antifungal activities . Its well-defined metabolic pathway in humans, primarily yielding 4-methoxyhippuric acid (56% of dose), supports its established safety profile and predictable fate in biological systems [1].

Why Generic Substitution of Phenylpropenes Like trans-Anethole (CAS 20649-39-2) Compromises Experimental and Industrial Outcomes


The phenylpropene class, encompassing trans-anethole, estragole, eugenol, and cis-anethole, is defined by a common core structure but exhibits profound functional divergence driven by isomerism and subtle substituent variations. Procurement based solely on generic class membership is demonstrably inadequate. For instance, the cis-anethole isomer, a common contaminant in non-specified 'anethole' products, is 15-38 times more toxic to animals than the trans isomer , a difference that critically impacts safety profiles in both research and commercial applications. Similarly, while trans-anethole and its isomer estragole share insecticidal AChE inhibition, their fumigant toxicity (LC50) against insect pests differs by an order of magnitude (43.92 vs 4.68 µg/cm²) [1]. Furthermore, in antifungal combination studies, eugenol demonstrates synergistic activity with miconazole, whereas trans-anethole exhibits an additive effect [2], indicating distinct pharmacodynamic interactions that preclude interchangeable use. The specific evidence below quantifies these critical selection criteria.

Quantitative Evidence Guide for trans-Anethole (CAS 20649-39-2): Head-to-Head Comparisons with cis-Anethole, Estragole, and Eugenol


Toxicity Profile: trans-Anethole is 15- to 38-Fold Less Toxic Than cis-Anethole in Animal Models

The procurement of high-purity trans-anethole is mandated by a stark toxicity differential between its geometric isomers. The cis (Z) isomer of anethole has been shown to be 15-38 times more toxic to animals than the trans (E) isomer, trans-anethole . This difference necessitates rigorous isomer specification to avoid the adverse biological effects associated with cis-anethole contamination.

Toxicology Safety Assessment Isomer Purity

Insecticidal Efficacy: trans-Anethole Exhibits Order-of-Magnitude Lower Fumigant Toxicity Compared to Estragole

In a direct comparative study against third-instar larvae of the ginseng stem fungus gnat (Bradysia procera), trans-anethole demonstrated an LC50 of 43.92 µg/cm², which is approximately 9.4-fold higher (i.e., less acutely toxic) than its isomer estragole, which had an LC50 of 4.68 µg/cm² [1]. Both compounds inhibited egg hatchability by >90% at high concentrations (75 µg/cm²) and are known to inhibit acetylcholinesterase (AChE) [1].

Insecticide Development Pest Management Acetylcholinesterase Inhibition

Antifungal Pharmacodynamics: trans-Anethole Displays Additive Interaction with Miconazole, Contrasting with Eugenol's Synergy

A checkerboard assay evaluating interactions between essential oil compounds and antifungal medicines revealed distinct pharmacodynamic behaviors. The combination of trans-anethole with miconazole demonstrated an additive effect against two clinical isolates of Candida albicans [1]. In stark contrast, the structurally related compound eugenol showed synergistic and additive activities with miconazole and econazole, respectively, against the same set of clinical isolates [1].

Antifungal Resistance Combination Therapy Candida albicans

Human Metabolism: trans-Anethole Undergoes Predictable Glucuronidation, Yielding a Distinct Metabolite Profile from Estragole

A comparative metabolic study in human volunteers using 14C-labeled compounds revealed that trans-anethole is primarily metabolized to 4-methoxyhippuric acid, which accounts for 56% of the administered dose [1]. This is a key differentiator from estragole, which under the same experimental conditions produced the potentially reactive metabolite 1'-hydroxyestragole in only 0.2-0.4% of the dose [1]. The major metabolic pathway for trans-anethole involves O-demethylation and side-chain oxidation, which is distinct from the CYP-mediated hydroxylation pathway associated with estragole's genotoxicity [1].

Pharmacokinetics Drug Metabolism Toxicology

Evidence-Backed Application Scenarios for High-Purity trans-Anethole (CAS 20649-39-2)


Development of Botanical Insecticides with a Favorable Mammalian Safety Profile

Given its 9.4-fold lower acute fumigant toxicity (LC50 = 43.92 µg/cm²) compared to estragole [1], and its 15- to 38-fold lower animal toxicity compared to its cis isomer , trans-anethole is the preferred phenylpropene for formulating botanical pest control agents where operator and environmental safety are paramount. Its ability to inhibit acetylcholinesterase and suppress egg hatchability provides a clear mode of action for developing larvicides and ovicides with a differentiated risk profile [1].

Formulation of GRAS Flavor Ingredients with a Well-Characterized and Favorable Human Metabolic Fate

The human metabolism of trans-anethole is well-defined, with 56% of an oral dose excreted as the non-reactive metabolite 4-methoxyhippuric acid [2]. This is in stark contrast to the trace formation of potentially genotoxic metabolites seen with estragole. This evidence directly supports the use of high-purity trans-anethole (as specified by FEMA No. 4062) as the scientifically justified choice for 'Generally Recognized as Safe' (GRAS) flavoring applications in food, beverage, and oral care products, where predictable and safe metabolism is a critical procurement specification.

In Vitro Screening of Antifungal Adjuncts for Additive Drug Interactions

Researchers investigating combinations of natural products with conventional antifungals to combat resistant Candida strains can select trans-anethole for its demonstrated additive interaction with miconazole [3]. This is a distinct and predictable pharmacodynamic property compared to the synergistic behavior observed with eugenol [3]. The additive effect makes trans-anethole a suitable candidate for combination studies where a predictable, non-synergistic enhancement of standard therapy is the experimental goal, avoiding the complex dose-response relationships of synergistic combinations.

Synthetic Chemistry: A Platform Chemical for the Mild Oxidative Synthesis of p-Anisaldehyde

trans-Anethole serves as a renewable feedstock for the production of p-anisaldehyde, a valuable fragrance and pharmaceutical intermediate. Recent studies demonstrate the oxidative cleavage of trans-anethole to p-anisaldehyde under mild conditions (1 atm O2) using novel catalysts like iron-incorporated metal-organic frameworks [4]. Furthermore, oxidation studies under mild conditions (55°C) have achieved a selectivity of 70.36% for p-anisaldehyde [5]. This positions high-purity trans-anethole as a key starting material for green chemistry applications and the sustainable synthesis of aromatic aldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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